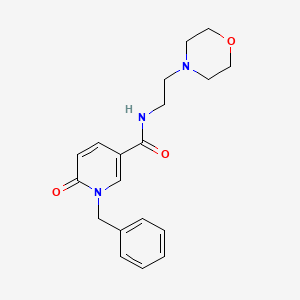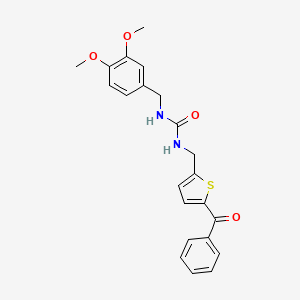![molecular formula C17H23ClFN3O2 B2486547 (3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride CAS No. 2418596-99-1](/img/structure/B2486547.png)
(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H23ClFN3O2 and its molecular weight is 355.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. For example, the study on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist in humans revealed insights into the metabolic pathways and excretion patterns of pharmacologically active compounds, emphasizing the importance of such research in drug development (Shaffer et al., 2008). Similar investigations on other compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, further illustrate how detailed pharmacokinetic profiles inform the safety and efficacy profiles of new drugs (Renzulli et al., 2011).
Drug Metabolism and Potential Toxicity
Research on drug metabolism not only helps in understanding how a drug is processed in the body but also in identifying potential metabolites that could contribute to efficacy or toxicity. For instance, studies on the metabolism of di-iso-nonylphthalate (DINP) in humans after oral dosing highlight the role of metabolic profiling in assessing exposure and potential health impacts of chemical substances (Koch & Angerer, 2007).
Investigations into Drug Efficacy and Safety
Clinical and preclinical studies are fundamental to determining the therapeutic potential and safety of new compounds. Research into the effects of various pharmacological agents on human health, such as the study on the analgesic efficacy and safety of flupirtine in patients with cancer pain (Scheef & Wolf-Gruber, 1985), showcases the diverse applications of scientific research in developing new treatment options.
Metabolite Identification and Characterization
Identifying and characterizing metabolites is crucial for understanding the full range of a drug's effects. For example, the study on the absorption, distribution, metabolism, and excretion of KAE609, a new antimalarial agent, underscores the importance of comprehensive metabolite profiling in the drug development process (Huskey et al., 2016).
Eigenschaften
IUPAC Name |
(3aR,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2.ClH/c18-13-7-11(9-19)4-5-12(13)10-20-16(23)17-6-2-1-3-14(17)21-15(22)8-17;/h4-5,7,14H,1-3,6,8-10,19H2,(H,20,23)(H,21,22);1H/t14-,17+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVCQIAVGDZNS-SQQLFYIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(=O)NC2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)


![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)



